molecular formula C16H10ClN3O2 B14206563 2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile

2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile

Cat. No.: B14206563
M. Wt: 311.72 g/mol
InChI Key: YPSIEHZUSHJZSO-BOKMQSFHSA-N
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Description

2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a diazenyl group, a chlorophenyl group, and a benzonitrile moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and distillation, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl and benzonitrile moieties make it particularly versatile for various synthetic and research applications .

Properties

Molecular Formula

C16H10ClN3O2

Molecular Weight

311.72 g/mol

IUPAC Name

2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile

InChI

InChI=1S/C16H10ClN3O2/c17-13-7-5-11(6-8-13)16(22)15(10-21)20-19-14-4-2-1-3-12(14)9-18/h1-8,10,21H/b15-10-,20-19?

InChI Key

YPSIEHZUSHJZSO-BOKMQSFHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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